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molecular formula C12H26NaO3S B1371527 Sodium 1-dodecanesulfonate CAS No. 2386-53-0

Sodium 1-dodecanesulfonate

Cat. No. B1371527
M. Wt: 273.39 g/mol
InChI Key: NGPZJQXXJCDBDS-UHFFFAOYSA-N
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Patent
US09282744B2

Procedure details

60% benziothiazolinone, 2% dithianon, 4% sodium alkyl naphthalene sulfonate, 3% sodium dodecyl sulfonate, 3% ammonium sulfate, complemented to 100% with light calcium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium alkyl naphthalene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium dodecyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[S:16][C:15]([C:17]#[N:18])=[C:14]([C:19]#[N:20])[S:13][C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].C(S([O-])(=O)=O)CCCCCCCCCCC.[Na+].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(=O)([O-])[O-].[Ca+2]>>[OH2:8].[CH:2]1[CH:3]=[C:4]2[C:11]([C:10]3[S:13][C:14]([C:19]#[N:20])=[C:15]([C:17]#[N:18])[S:16][C:9]=3[C:7](=[O:8])[C:5]2=[CH:6][CH:1]=1)=[O:12] |f:1.2,3.4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N
Step Two
Name
sodium alkyl naphthalene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium dodecyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O.C1=CC=C2C(=C1)C(=O)C1=C(C2=O)SC(=C(S1)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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